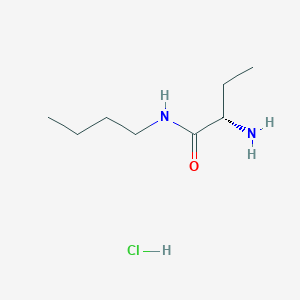
(2S)-2-Amino-N-butylbutanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-butylbutanamide;hydrochloride, commonly known as BABA, is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various fields of research. BABA is structurally similar to the amino acid GABA, which is an important neurotransmitter in the central nervous system. BABA has been shown to have a wide range of biological activities, including anti-microbial, anti-fungal, and anti-inflammatory properties.
Applications De Recherche Scientifique
Antitumor Efficacy in Cancer Therapy
(2S)-2-Amino-N-butylbutanamide hydrochloride, also known as FTY720, has been acknowledged for its antitumor efficacy in various cancer models. This compound, approved by the FDA for treating multiple sclerosis, showcases its versatility through its immunosuppressive effects and activation of sphingosine-1-phosphate receptors (S1PRs). Intriguingly, the cytotoxic effect of FTY720 in cancer therapy does not always require phosphorylation, indicating its mechanism of action may involve S1PR-independent pathways, diverging significantly from its immunosuppressive properties (Zhang et al., 2013).
Toxicology and Mutagenicity Studies
In the realm of toxicology, (2S)-2-Amino-N-butylbutanamide hydrochloride is connected with the study of 2,4-D herbicide toxicity. The compound's toxicity and mutagenicity have been extensively researched, with a focus on its impact on gene expression, occupational risk, neurotoxicity, and its effects on non-target species, particularly in aquatic environments. The scientometric review on 2,4-D showcases the development and trends in the field, contributing valuable insights for future research directions (Zuanazzi et al., 2020).
Pharmacological Role in Disease Treatment
(2S)-2-Amino-N-butylbutanamide hydrochloride has a significant role in disease treatment, as evidenced by its efficacy in treating COVID-19. Research suggests that drugs with similar chemical structures and mechanisms, such as chloroquine and hydroxychloroquine, have shown potential in combating COVID-19 infections. This highlights the compound's versatility and potential utility in addressing global health crises (Meo et al., 2020).
Metabolic Pathways and Disease Biomarkers
The compound is also relevant in studies focusing on metabolic pathways and potential biomarkers for diseases like diabetes. Metabolomics research has pointed out the association of certain amino acids, such as branched-chain amino acids, with insulin resistance and type 2 diabetes. This highlights the compound's significance in understanding the metabolic shifts preceding or accompanying diseases (Pallares-Mendez et al., 2016).
Propriétés
IUPAC Name |
(2S)-2-amino-N-butylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-5-6-10-8(11)7(9)4-2;/h7H,3-6,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGAGKEGYXFOU-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2501731.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)





![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2501741.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide](/img/structure/B2501746.png)
![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)
![4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile](/img/structure/B2501748.png)

![2-(4-Bromophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2501750.png)
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)